molecular formula C12H10N2O B2947440 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one CAS No. 158148-17-5

8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one

Cat. No. B2947440
M. Wt: 198.225
InChI Key: YFELRUOENLKRRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Two variants of the Graebe-Ullmann reaction have been employed to synthesize 8-methyl-γ-carboline. This reaction involves the thermal decomposition of the corresponding 1-arylbenzotriazoles or 1-phenyl-1H-1,2,3-triazolo[4,5-c]pyridine. The optimized conditions for this reaction were studied, and the feasibility of using this method was explored for the synthesis of a series of isomeric aromatic aza-γ-carbolines .


Molecular Structure Analysis

The molecular formula of 8-methyl-γ-carboline is C₁₂H₁₀N₂ . Its structure consists of a pyridoindole ring system with a methyl group attached at the 8th position. For a visual representation, refer to the 3D structure .


Chemical Reactions Analysis

The synthesis of 8-methyl-γ-carboline involves the Graebe-Ullmann reaction, which has been successfully applied to obtain this compound. Depending on the starting material, either 5-methyl-1-(4-pyridin-4-yl)-1H-1,2,3-benzotriazole or isomeric 1-(4-methylphenyl)-1H-1,2,3-triazolo[4,5-c]pyridine can be used. The reaction conditions play a crucial role in achieving high yields and minimizing side products .

properties

IUPAC Name

8-methyl-2,5-dihydropyrido[4,3-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-7-2-3-9-8(6-7)11-10(14-9)4-5-13-12(11)15/h2-6,14H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFELRUOENLKRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one

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